N'-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, a nitrobenzylidene group, and a phenylethoxy substituent, making it a molecule of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Nitrobenzylidene Group: This step involves the condensation of the pyrazole derivative with 4-nitrobenzaldehyde under acidic or basic conditions to form the nitrobenzylidene moiety.
Attachment of the Phenylethoxy Group: The final step includes the etherification of the pyrazole compound with 2-phenylethanol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Nitrobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Nitrobenzylidene)-3-(4-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, N’-(4-Nitrobenzylidene)-3-(4-(2-phenylethoxy)PH)-1H-pyrazole-5-carbohydrazide stands out due to its phenylethoxy substituent, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This unique feature may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C25H21N5O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c31-25(29-26-17-19-6-10-21(11-7-19)30(32)33)24-16-23(27-28-24)20-8-12-22(13-9-20)34-15-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2,(H,27,28)(H,29,31)/b26-17+ |
InChI Key |
WDSYAQCPMCZONT-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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